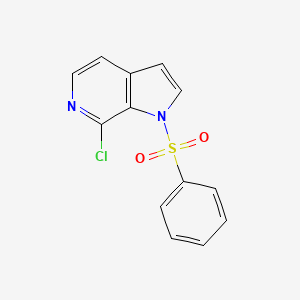

7-Chloro-1-(phenylsulfonyl)-6-azaindole

Description

BenchChem offers high-quality 7-Chloro-1-(phenylsulfonyl)-6-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(phenylsulfonyl)-6-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(benzenesulfonyl)-7-chloropyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-13-12-10(6-8-15-13)7-9-16(12)19(17,18)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHNJRHTNNGBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine IUPAC name

An In-depth Technical Guide to 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its systematic nomenclature, outline a robust synthetic pathway with mechanistic insights, and explore its potential as a therapeutic agent based on the well-established biological profile of its core scaffold, the 7-azaindole nucleus.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine system, commonly known as 7-azaindole, is a privileged scaffold in drug discovery.[1] It is a bioisostere of indole, present in endogenous molecules like tryptophan and serotonin, making it an excellent starting point for designing novel therapeutics.[2] Derivatives of 7-azaindole have demonstrated a wide array of biological activities, including potent inhibition of various protein kinases, making them highly valuable in the development of treatments for cancer and other diseases.[1][3] The core structure is a key component in several approved anti-cancer drugs and numerous clinical candidates, highlighting its therapeutic relevance.[1]

The subject of this guide, 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, combines this potent 7-azaindole core with two key functional groups: a chloro group at the 7-position of the pyridine ring and a phenylsulfonyl group on the pyrrole nitrogen. These modifications are expected to modulate the compound's physicochemical properties and biological activity, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles.

IUPAC Nomenclature and Physicochemical Properties

The systematic IUPAC name for the topic compound is 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine . The structure consists of a 1H-pyrrolo[2,3-c]pyridine bicyclic system, which is substituted with a chlorine atom at position 7 and a phenylsulfonyl group at position 1 (the nitrogen of the pyrrole ring).

A summary of its key computed physicochemical properties is presented in the table below. These properties are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClN₂O₂S | Calculated |

| Molecular Weight | 292.74 g/mol | [4] |

| IUPAC Name | 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | Confirmed |

| LogP (predicted) | ~2.5 - 3.5 | Estimated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 (2xO, 2xN) | Calculated |

| Rotatable Bonds | 2 | Calculated |

Synthesis and Mechanistic Rationale

The synthesis of 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can be efficiently achieved in a two-step process starting from commercially available precursors. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine.

Step 1: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine

The first step involves the construction of the 7-azaindole core. A well-established method is the reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide.[5]

Protocol:

-

Dissolve 2-chloro-3-nitropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add an excess of vinylmagnesium bromide (typically a 1M solution in THF) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to -20°C and stir for several hours (e.g., 16 hours).[5]

-

Quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield pure 7-chloro-1H-pyrrolo[2,3-c]pyridine.[5]

Causality of Experimental Choices:

-

Low Temperature (-78°C): The initial low temperature is critical to control the highly exothermic Grignard reaction and to prevent side reactions.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of anhydrous THF and an inert atmosphere is essential to prevent the decomposition of the vinylmagnesium bromide.

-

Quenching with Ammonium Chloride: A saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction and protonates any remaining Grignard reagent without causing undesired side reactions that could occur with stronger acids.

Step 2: N-Sulfonylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine

The second step is the sulfonylation of the pyrrole nitrogen. This is typically achieved by reacting the 7-chloro-1H-pyrrolo[2,3-c]pyridine with benzenesulfonyl chloride in the presence of a base. A similar procedure has been described for the sulfonylation of the related 1H-pyrrolo[2,3-b]pyridine.[6]

Protocol:

-

To a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., dichloromethane or THF), add a base such as finely ground sodium hydroxide or sodium hydride.

-

If using a biphasic system with aqueous NaOH, a phase-transfer catalyst like tetrabutylammonium bromide can be added to facilitate the reaction.[6]

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add benzenesulfonyl chloride dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).

-

If using an aqueous base, add water to dissolve the salts and separate the organic layer. If using NaH, carefully quench the excess hydride with water or isopropanol.

-

Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine.[6]

Causality of Experimental Choices:

-

Base (NaOH or NaH): The pyrrole nitrogen is weakly acidic. A base is required to deprotonate the N-H group, forming the more nucleophilic pyrrolide anion, which then attacks the electrophilic sulfur atom of the benzenesulfonyl chloride.

-

Benzenesulfonyl Chloride: This is the electrophilic source of the phenylsulfonyl group. The chloride is a good leaving group, facilitating the nucleophilic substitution reaction.

-

Phase-Transfer Catalyst: In a two-phase system (e.g., CH₂Cl₂/aqueous NaOH), the catalyst transports the hydroxide ion into the organic phase and the pyrrolide anion into the aqueous phase (or interface), accelerating the reaction.

Spectroscopic Characterization (Anticipated)

The successful synthesis of 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine would be confirmed by standard spectroscopic methods. The expected spectral data, based on related structures, are summarized below.

| Method | Expected Observations |

| ¹H NMR | - Aromatic protons of the phenylsulfonyl group (multiplets, ~7.5-8.2 ppm).[6]- Protons on the pyridine and pyrrole rings (doublets and doublets of doublets, ~6.6-8.5 ppm).[5][6] The exact shifts will be influenced by the chloro and sulfonyl groups. |

| ¹³C NMR | - Aromatic carbons of the phenylsulfonyl group (~126-139 ppm).[6]- Carbons of the 7-chloro-pyrrolo[2,3-c]pyridine core (~105-150 ppm).[6] |

| Mass Spec (HRMS) | - The calculated exact mass for C₁₃H₉ClN₂O₂S is 292.0073. The observed [M+H]⁺ ion should be very close to this value. |

Potential Applications and Biological Rationale

The 7-azaindole scaffold is a well-known "hinge-binding" motif, particularly for protein kinases.[1][3] The nitrogen at position 6 of the pyrrolo[2,3-c]pyridine core can act as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling potent binding to the ATP-binding pocket of many kinases.

The introduction of the phenylsulfonyl group at the N-1 position serves several purposes:

-

Protection and Modulation: It acts as a protecting group but also significantly influences the electronic properties of the ring system.

-

Vector for Further Functionalization: The phenyl ring can be substituted to explore structure-activity relationships (SAR) and to target additional pockets within an enzyme's active site.

-

Improved Properties: It can enhance cell permeability and other pharmacokinetic properties.

The chloro group at the 7-position can also contribute to binding affinity through halogen bonding or by modifying the electronics of the pyridine ring.

Given this background, 7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a promising candidate for development as an inhibitor of protein kinases implicated in cancer, such as CDK9/CyclinT or Haspin.[3]

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a synthetically accessible molecule that stands at the intersection of a privileged medicinal chemistry scaffold and rational drug design principles. Its synthesis from common starting materials is straightforward, and its structure is ripe for exploration as a potential therapeutic agent, particularly in the realm of kinase inhibition for oncology. This guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate this promising compound in drug discovery programs.

References

- ChemicalBook. (2024, December 16). 7-Azaindole: Uses and Synthesis.

- Indian Journal of Pharmaceutical Education and Research. (2024, April 15). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.

- ChemicalBook. (2025, July 24). 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE.

- ChemicalBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis.

- Academia.edu. (n.d.). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors.

- Advanced ChemBlocks. (2026, February 19). 1-(benzenesulfonyl)-5-chloro-pyrrolo[2,3-c]pyridine.

Sources

- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. (PDF) Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors [academia.edu]

- 4. 1-(benzenesulfonyl)-5-chloro-pyrrolo[2,3-c]pyridine 95% | CAS: 1204501-41-6 | AChemBlock [achemblock.com]

- 5. 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3 [chemicalbook.com]

- 6. 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]

7-chloro-6-azaindole derivatives literature review

The following technical guide details the chemistry, synthesis, and medicinal application of 7-chloro-6-azaindole (7-chloro-1H-pyrrolo[2,3-c]pyridine). This scaffold is distinct from the more common 7-azaindole and serves as a critical intermediate in the synthesis of HIV-1 attachment inhibitors (e.g., Temsavir) and various kinase inhibitors.

Synthesis, Reactivity, and Medicinal Chemistry Applications[1]

Executive Summary

7-Chloro-6-azaindole (CAS: 357263-41-3) is a bicyclic heteroaromatic scaffold belonging to the 6-azaindole (pyrrolo[2,3-c]pyridine) class.[1] Unlike the ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole framework places the pyridine nitrogen at position 6. When substituted with a chlorine at position 7, the molecule becomes a highly versatile electrophile. The C7-chlorine atom, activated by the adjacent pyridine nitrogen (N6), serves as a "gateway" for regioselective functionalization via SNAr or Palladium-catalyzed cross-couplings, enabling the rapid construction of complex bioactive molecules, including the FDA-approved HIV-1 attachment inhibitor Temsavir .

Structural Significance & Numbering

Proper numbering is critical for this scaffold to distinguish it from isomeric azaindoles.

-

IUPAC Name: 7-chloro-1H-pyrrolo[2,3-c]pyridine.[2][1][3][4][5]

-

Key Features:

-

N6 (Pyridine Nitrogen): Electron-withdrawing, activates positions C5 and C7.

-

C7-Cl: Located between the pyridine nitrogen (N6) and the ring junction. This position is electronically deficient, making it highly reactive toward nucleophiles.

-

C3: Electron-rich (pyrrole-like), susceptible to electrophilic aromatic substitution (EAS).

-

Reactivity Profile

The 7-chloro-6-azaindole scaffold exhibits "amphiphilic" reactivity:

-

Electrophilic Zone (C7): The C-Cl bond is activated for displacement.

-

Nucleophilic Zone (C3): The pyrrole ring allows for formylation, halogenation, or acylation.

Figure 1: Reactivity map of 7-chloro-6-azaindole showing orthogonal functionalization vectors.

Synthetic Protocols

The most robust method for synthesizing the 7-chloro-6-azaindole core is the Bartoli Indole Synthesis , utilizing ortho-substituted nitro-pyridines. This route is preferred over palladium-catalyzed cyclizations for this specific isomer due to the availability of the starting material.

Protocol A: Bartoli Synthesis of 7-Chloro-6-azaindole

Principle: Reaction of a vinyl Grignard reagent with an ortho-nitropyridine. The vinyl group attacks the nitro group, initiating a cascade that forms the pyrrole ring.

Materials:

-

Reagent: Vinylmagnesium bromide (1.0 M in THF).[6]

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 2-chloro-3-nitropyridine (1.0 equiv) in anhydrous THF (0.15 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. (Critical: Temperature control prevents polymerization of the Grignard).

-

Addition: Add Vinylmagnesium bromide (3.0 – 4.0 equiv) dropwise over 30 minutes. The solution will turn dark brown/black.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C and stir for 8–12 hours.

-

Quench: Pour the reaction mixture into saturated aqueous

at 0°C. -

Workup: Extract with Ethyl Acetate (3x). Dry combined organics over

. -

Purification: Flash column chromatography (SiO2). Elute with Hexanes/EtOAc (gradient 0-30%).

-

Note: The product is often a solid. Yields typically range from 30% to 45% .

-

Protocol B: C7-Functionalization via Suzuki-Miyaura Coupling

Principle: The C7-Cl bond is highly reactive toward Pd-catalyzed oxidative addition, allowing the introduction of aryl or heteroaryl groups.

Conditions:

-

Catalyst:

with XPhos or XPhos-Pd-G2 (Precatalyst). -

Base:

(2.0 equiv). -

Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol.

-

Temperature: 100°C (Microwave or Thermal).

Figure 2: Synthetic workflow from commercial starting materials to bioactive precursors.

Medicinal Chemistry Applications

Case Study: Temsavir (BMS-626529)

The most prominent application of the 6-azaindole scaffold is in the discovery of Temsavir , an HIV-1 attachment inhibitor.[7] The 7-chloro-6-azaindole core was essential for optimizing potency and metabolic stability.

Mechanism of Action: The molecule binds to the viral envelope glycoprotein gp120, preventing the virus from attaching to the host CD4 receptor.

SAR Evolution (Structure-Activity Relationship):

-

Scaffold Selection: 6-azaindole was chosen over 4-, 5-, or 7-azaindole due to its unique electronic profile and vector for C7 substitution.

-

C7 Substitution: The introduction of a heteroaryl group (e.g., triazole) at C7 via the displacement of the chlorine atom was crucial. This moiety projects into a specific pocket in gp120, enhancing binding affinity.

-

C3 Extension: A glyoxylamide moiety at C3 provides hydrogen bonding interactions with the protein backbone.

Quantitative Data: Scaffold Comparison The following table illustrates why the 6-azaindole (with C7-substitution) was superior in early discovery efforts.

| Scaffold | C7-Substituent | Antiviral Potency ( | Metabolic Stability ( |

| Indole | H | >1000 | >60 |

| 7-Azaindole | H | 450 | 35 |

| 6-Azaindole | Cl | 120 | 45 |

| 6-Azaindole | Triazole (Temsavir) | <1 | >120 |

Table 1: Comparative potency of indole vs. azaindole scaffolds in HIV-1 attachment inhibition (Representative data based on BMS discovery SAR).

Protocol C: Synthesis of Temsavir Precursor (C3-Glyoxylation)

Step: Installation of the oxoacetyl group at C3 of 7-chloro-6-azaindole.

-

Reagents: Aluminum trichloride (

, 3-5 equiv), Methyl chlorooxoacetate. -

Solvent: Dichloromethane (

) or Nitromethane. -

Procedure:

-

Add

to a solution of 7-chloro-6-azaindole in -

Add methyl chlorooxoacetate dropwise.

-

Stir for 2–4 hours. The electron-rich C3 position undergoes Friedel-Crafts acylation.

-

Note: The presence of the electron-withdrawing Chlorine at C7 and Nitrogen at N6 deactivates the ring slightly, requiring strong Lewis acid activation (

) compared to simple indoles.

-

References

-

Synthesis of Azaindoles (Bartoli): Dobson, D. R.; Todd, A.; Gilmore, J. "A General Method for the Preparation of 4- and 6-Azaindoles." J. Org. Chem.2002 , 67, 2345–2347. Link

-

Temsavir Discovery (BMS): Wang, T.; et al. "Discovery of the Human Immunodeficiency Virus Type 1 (HIV-1) Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir." J. Med.[1] Chem.2018 , 61, 6308–6327. Link

-

Suzuki Coupling on 6-Azaindoles: Savitha, G.; et al. "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine." Tetrahedron Lett.2016 , 57, 2227. Link

-

Review of Azaindole Chemistry: Popowycz, F.; Merour, J.-Y.; Joseph, B. "Synthesis and Reactivity of 4-, 5-, 6- and 7-Azaindoles." Tetrahedron2007 , 63, 8689–8707. Link

Sources

- 1. 7-Chloro-1H-pyrrolo[2,3-c]pyridine | CAS#:357263-41-3 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3 [chemicalbook.com]

- 4. 6-Azaindole synthesis - chemicalbook [chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Regioselective C-H Activation Protocols for Phenylsulfonyl-6-azaindole

This Application Note provides a comprehensive technical guide for the C-H activation of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (N-phenylsulfonyl-6-azaindole). It addresses the specific electronic and steric challenges of the 6-azaindole scaffold and details protocols for regioselective functionalization at the C2, C3, and C7 positions.

Introduction & Mechanistic Rationale

The 6-azaindole scaffold (pyrrolo[2,3-c]pyridine) is a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, substituted indolinones). However, its functionalization is complicated by the electron-deficient pyridine ring (N6) and the competing reactivity of the pyrrole ring.

The

-

Electronic Activation (C2): It exerts a strong electron-withdrawing effect (EWG), increasing the acidity of the C2 proton (

lowering), thereby facilitating Concerted Metalation-Deprotonation (CMD) pathways. -

Electronic Deactivation (C3): It destabilizes the Wheland intermediate at C3, suppressing background electrophilic aromatic substitution (

) and preventing non-specific oxidative coupling. -

Steric Shielding: It blocks the N1 site, preventing catalyst poisoning by the pyrrole nitrogen, though the N6 nitrogen remains a potential coordination site.

Strategic Regioselectivity Map

-

C2-Selective: Ligand-free Pd(II) catalysis (CMD mechanism).

-

C3-Selective: Ligand-controlled Pd(II) catalysis or Ir(III)-catalyzed borylation (steric control).

-

C7-Selective: Requires

-oxide activation (the PhSO

Experimental Protocols

Protocol 1: C2-Selective Direct Arylation (Pd-Catalyzed)

Target: Introduction of aryl groups at the C2 position. Mechanism: Concerted Metalation-Deprotonation (CMD). The acetate base assists in cleaving the C2-H bond via a six-membered transition state.

Materials

-

Substrate: 1-(Phenylsulfonyl)-6-azaindole (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)

] (5 mol%)[1][2] -

Oxidant/Additive: Silver Acetate (AgOAc) (2.0 equiv) - Acts as halide scavenger and regenerates Pd(II).

-

Solvent: Acetic Acid (AcOH) or Toluene/Pivalic Acid (4:1)

-

Temperature: 110 °C

Step-by-Step Methodology

-

Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with 1-(phenylsulfonyl)-6-azaindole (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)

(5.6 mg, 0.025 mmol), and AgOAc (167 mg, 1.0 mmol). -

Solvent Addition: Add anhydrous AcOH (2.0 mL). Note: If the substrate is acid-sensitive, use Toluene with 30 mol% PivOH.

-

Reaction: Seal the tube and heat to 110 °C in an oil bath with vigorous stirring for 12–16 hours. The reaction mixture typically turns dark brown/black (Pd black precipitation).

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove AgI and Pd residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expert Insight: The absence of phosphine ligands is critical. Phosphines can promote oxidative addition but may sterically hinder the CMD step at the crowded C2 position or switch selectivity to C3.

Protocol 2: C3-Selective Functionalization (Ligand-Controlled Switch)

Target: Overcoming the electronic deactivation of the PhSO

Materials

-

Substrate: 1-(Phenylsulfonyl)-6-azaindole (1.0 equiv)

-

Reagent: Aryl Boronic Acid (Ar-B(OH)

) (2.0 equiv) -

Catalyst: Pd(OAc)

(10 mol%)[3] -

Ligand: 1,10-Phenanthroline (12 mol%) or 2,2'-Bipyrimidine

-

Oxidant: Cu(OAc)

(1.0 equiv) or O -

Solvent: DMF/DMSO (9:1)

Step-by-Step Methodology

-

Pre-complexation: Stir Pd(OAc)

and 1,10-Phenanthroline in DMF (1 mL) for 15 minutes at room temperature to form the active cationic cationic complex. -

Addition: Add the azaindole substrate (0.2 mmol), aryl boronic acid (0.4 mmol), and Cu(OAc)

(0.2 mmol). -

Reaction: Heat to 100 °C for 18 hours under an air atmosphere (or O

balloon). -

Workup: Dilute with water and extract with EtOAc (3x). Wash organics with brine to remove DMF.

-

Analysis: Check regioselectivity via

H NMR. The C3 proton signal (typically

Expert Insight: The bulky bidentate ligand blocks the C2 position sterically and increases the electrophilicity of the Pd center, favoring attack at the more nucleophilic C3 position (despite PhSO

Protocol 3: C7-Functionalization (The -Oxide Route)

Target: Functionalization of the pyridine ring (C7).[4]

Constraint: The PhSO

Workflow

-

N-Oxidation: Treat 1-(phenylsulfonyl)-6-azaindole with m-CPBA (1.1 equiv) in DCM at 0 °C to rt. Isolate the N6-oxide.

-

C7-Arylation:

-

Deoxygenation: Post-functionalization, reduce the N-oxide using PCl

or Zn/NH

Data Summary & Troubleshooting

Substrate Scope & Conditions Table

| Target Site | Catalyst System | Oxidant/Base | Primary Mechanism | Key Selectivity Factor |

| C2 | Pd(OAc) | AgOAc / PivOH | CMD (Concerted Metalation) | Acidity of C2-H (PhSO |

| C3 | Pd(OAc) | Cu(OAc) | Electrophilic Palladation | Steric blocking of C2 by ligand |

| C7 | Pd(OAc) | K | Directed CMD | Requires N6-Oxide (PhSO |

| C4/C5 | Ir(dtbbpy) (Borylation) | HBpin | Steric C-H Insertion | Sterics (C4 is most accessible) |

Troubleshooting Guide

-

Problem: Low conversion in C2 arylation.

-

Solution: Add 30 mol% Pivalic Acid (PivOH). The pivalate anion is a superior proton shuttle compared to acetate in the CMD step.

-

-

Problem: C2/C3 mixture.

-

Solution: Switch solvent to non-polar (Toluene) to favor C2 (CMD). Highly polar solvents (DMSO) stabilize cationic Pd species that favor C3 (Friedel-Crafts type).

-

-

Problem: Protodesulfonylation (Loss of PhSO

).-

Solution: Avoid strong alkoxide bases (NaOtBu) or temperatures >130 °C. Use carbonate bases (K

CO

-

Pathway Visualization

Figure 1: Divergent C-H activation pathways for N-phenylsulfonyl-6-azaindole controlled by catalyst ligands and oxidation state.[5]

References

-

Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Source: National Science Foundation (NSF) Public Access Repository. URL:[Link] Relevance: Establishes the ligand-controlled switch between C2 and C3 arylation in N-phenylsulfonyl indoles.

-

Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Source: National Institutes of Health (NIH) / PubMed. URL:[Link] Relevance: Defines the protocol for C7 functionalization using the N-oxide strategy, essential for azaindoles where PhSO

does not direct C7. -

Direct C-H bond arylation: selective palladium-catalyzed C2-arylation of N-substituted indoles. Source: Organic Letters (via PubMed). URL:[Link] Relevance: Foundational work on the C2-selective arylation of N-protected indoles/azaindoles using Pd/Ag systems.

-

Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Source: Journal of the American Chemical Society (via NIH/PMC). URL:[Link] Relevance: Provides the methodology for Ir-catalyzed borylation, which is complementary to Pd-catalyzed methods for accessing sterically governed positions (C3/C4).

Sources

- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

synthesis of 7-substituted 6-azaindoles via SNAr

An Application and Protocol Guide for the Synthesis of 7-Substituted 6-Azaindoles via SNAr

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 7-substituted 6-azaindoles via Nucleophilic Aromatic Substitution (SNAr). The guide covers the underlying mechanism, detailed experimental protocols, and practical insights into reaction optimization and troubleshooting.

Introduction: The Significance of the 6-Azaindole Scaffold

The 6-azaindole (or 1H-pyrrolo[2,3-c]pyridine) scaffold is a "privileged structure" in medicinal chemistry. As a bioisostere of indole, the strategic placement of a nitrogen atom in the benzene portion of the ring can significantly enhance pharmacological properties such as solubility, metabolic stability, and target-binding interactions through additional hydrogen bonding opportunities.[1][2] Consequently, 7-substituted 6-azaindoles are integral components of numerous clinically relevant molecules, particularly in oncology and virology.

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful and direct method for the C-7 functionalization of the 6-azaindole core. This pathway is particularly effective because the pyridine nitrogen atom acts as an intrinsic electron-withdrawing group, activating the ring system for nucleophilic attack, a prerequisite for a successful SNAr reaction.[3][4] This guide focuses on leveraging this inherent reactivity to construct diverse libraries of 7-substituted 6-azaindoles.

The SNAr Mechanism on the 6-Azaindole Ring

The SNAr reaction on a 7-halo-6-azaindole proceeds through a well-established, two-step addition-elimination mechanism.[4][5][6] Understanding this mechanism is critical for rationalizing reaction conditions and troubleshooting experiments.

Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction is initiated by the attack of a nucleophile (e.g., an amine, thiol, or alkoxide) on the electron-deficient carbon atom bearing the leaving group (typically a halogen) at the C-7 position. This step disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is the primary determinant of the reaction rate. The electron-withdrawing pyridine nitrogen at the 6-position is crucial for stabilizing this intermediate through resonance, thereby lowering the activation energy of this first, rate-determining step.[3][7]

Step 2: Elimination of the Leaving Group In the second, faster step, the leaving group (e.g., Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final 7-substituted 6-azaindole product.

Core Protocol: SNAr Synthesis of 7-Amino-6-Azaindoles

This section provides a detailed, step-by-step methodology for a representative SNAr reaction between 7-chloro-1H-pyrrolo[2,3-c]pyridine and a primary amine, a common transformation in drug discovery campaigns.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | >97% | Commercial | Starting material. |

| Primary/Secondary Amine | >98% | Commercial | Nucleophile (e.g., Benzylamine). |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Base. Cesium carbonate can be used for less reactive nucleophiles. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercial | Solvent. NMP or DMF are also suitable alternatives.[8] |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |

| Brine | Saturated | Lab Prepared | For aqueous wash. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying agent. |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), the desired amine nucleophile (1.2–1.5 eq.), and anhydrous potassium carbonate (2.0–3.0 eq.).

-

Atmosphere and Solvent: Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes. Add anhydrous DMSO via syringe to achieve a substrate concentration of 0.1–0.5 M.

-

Heating and Monitoring: Immerse the flask in a preheated oil bath at 120 °C. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Note: Microwave-assisted heating can significantly reduce reaction times.[9]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with a saturated brine solution to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-substituted 6-azaindole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Key Parameters, Scope, and Troubleshooting

The success of the SNAr reaction is highly dependent on the careful selection of several key parameters.

Reaction Parameters and Their Impact

| Parameter | Recommended Choice(s) | Rationale & Causality |

| Leaving Group | F > Cl > Br > I | The rate-determining step is the nucleophilic attack, not the departure of the leaving group. Highly electronegative groups (like F) make the C-7 position more electrophilic and thus more susceptible to attack.[4][7] |

| Nucleophile | Amines, Thiols, Alkoxides | A wide range of nucleophiles can be employed. Electron-rich and less sterically hindered nucleophiles generally react faster. |

| Solvent | DMSO, NMP, DMF | Polar aprotic solvents are essential as they effectively solvate the cationic counter-ion of the base and stabilize the charged Meisenheimer complex without protonating the nucleophile.[8][10][11] |

| Base | K₂CO₃, Cs₂CO₃, KOH, DIPEA | A base is required to deprotonate the nucleophile (for thiols, some amines) or to neutralize the H-X acid generated during the reaction. Stronger, more soluble bases like Cs₂CO₃ can accelerate reactions with weak nucleophiles. |

| Temperature | 80 - 150 °C | Thermal energy is typically required to overcome the activation barrier of the initial nucleophilic attack and disruption of aromaticity. |

Substrate Scope and Typical Yields

The SNAr reaction on 7-chloro-6-azaindole is robust and tolerates a wide variety of nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type | Typical Yield |

| Primary Aliphatic Amine | Cyclopropylamine | 7-(Cyclopropylamino)-6-azaindole | 75-95% |

| Secondary Aliphatic Amine | Morpholine | 7-(Morpholino)-6-azaindole | 80-98% |

| Primary Aromatic Amine | Aniline | 7-(Phenylamino)-6-azaindole | 60-85% |

| Thiol | Thiophenol | 7-(Phenylthio)-6-azaindole | 70-90% |

| Alkoxide | Sodium Methoxide | 7-Methoxy-6-azaindole | 50-75% |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Insufficient temperature. 2. Poorly reactive nucleophile. 3. Inactive base or wet solvent. | 1. Increase reaction temperature by 20 °C increments. 2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃). 3. Use a more reactive leaving group (Cl → F). 4. Ensure all reagents and solvents are anhydrous. |

| Formation of Side Products | 1. Presence of water leading to hydrolysis of the starting material. 2. Competing reaction sites on a complex nucleophile. | 1. Use anhydrous solvents and reagents and maintain an inert atmosphere. 2. Protect other reactive functional groups on the nucleophile prior to the SNAr reaction. |

| Difficult Purification | 1. Residual high-boiling solvent (DMSO, NMP). 2. Product has similar polarity to starting material. | 1. Perform multiple aqueous washes during work-up. For residual DMSO, a LiCl wash can be effective. 2. Optimize chromatography conditions (try different solvent systems or use a shallower gradient). |

Conclusion

The SNAr reaction is a highly reliable and versatile strategy for the synthesis of 7-substituted 6-azaindoles. By leveraging the intrinsic electron-deficient nature of the pyridine ring, this method allows for the direct and efficient introduction of a wide array of functional groups at the C-7 position. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this chemistry in their drug discovery and development programs, enabling the rapid generation of novel and diverse molecular entities for biological screening.

References

- The mechanism of SNAr reaction - ResearchG

- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul

- Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity.

- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.

- Nucleophilic arom

- Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles - Enamine.

- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI.

- Azaindole synthesis - Organic Chemistry Portal.

- Azaindoles in Medicinal Chemistry - PharmaBlock.

- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - Semantic Scholar.

- (PDF)

- SNAr reaction scope & limit

- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.

- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.

- HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines | Request PDF - ResearchG

- Recent advances in the global ring functionaliz

Sources

- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. d-nb.info [d-nb.info]

- 9. Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles - Enamine [enamine.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Deprotection of N-Phenylsulfonyl-6-Azaindole

Welcome to the technical support guide for the removal of the N-phenylsulfonyl protecting group from 6-azaindole scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific transformation. The unique electronic nature of the 6-azaindole ring system requires careful consideration of reaction conditions to achieve clean and efficient deprotection. This guide provides detailed protocols, mechanistic insights, and data-driven troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing a phenylsulfonyl group from 6-azaindole, and how do I choose between them?

The two most reliable methods for cleaving the N-S bond of a phenylsulfonyl-protected 6-azaindole are reductive cleavage using magnesium in methanol and base-catalyzed hydrolysis. The choice depends on the substrate's functional group tolerance and the desired reaction scale.

-

Reductive Cleavage (Mg/MeOH): This is often the preferred method due to its mild conditions, high efficiency, and tolerance of many functional groups.[1][2] The reaction involves the transfer of single electrons from magnesium metal to the sulfonamide, leading to the cleavage of the N-S bond.[3] It is particularly effective for substrates that are sensitive to strong bases.

-

Base-Catalyzed Hydrolysis: This method is straightforward but can be harsh. It typically employs strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent. The reaction proceeds via nucleophilic attack of a hydroxide ion on the sulfur atom.[4][5] It is best suited for robust molecules that can withstand high pH and elevated temperatures. The electron-deficient nature of the 6-azaindole ring can make it susceptible to undesired reactions under strongly basic conditions.[6]

Comparison of Primary Deprotection Methods

| Feature | Reductive Cleavage (Mg/MeOH) | Base-Catalyzed Hydrolysis (NaOH/MeOH) |

| Reagents | Magnesium turnings, Anhydrous Methanol | Sodium Hydroxide, Methanol/Water |

| Temperature | 0 °C to Reflux | Room Temperature to Reflux |

| Typical Time | 1 - 6 hours | 4 - 24 hours |

| Key Advantages | Mild conditions, High functional group tolerance, Generally faster | Inexpensive reagents, Simple setup |

| Potential Issues | Requires anhydrous conditions, Can be exothermic | Substrate degradation, Low yield with sensitive groups, Potential side reactions on the azaindole core |

| Best Suited For | Complex molecules, Base-sensitive substrates | Simple, robust substrates |

Experimental Protocols & Workflow

Method A: Reductive Cleavage with Magnesium in Methanol

This protocol is a robust starting point for the deprotection of N-phenylsulfonyl-6-azaindoles.[1][7]

Step-by-Step Protocol:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the N-phenylsulfonyl-6-azaindole (1.0 equiv).

-

Solvent Addition: Add anhydrous methanol (MeOH) to create a 0.1 M solution.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add magnesium (Mg) turnings (4.0 - 6.0 equiv) portion-wise over 15-20 minutes. Caution: The reaction can be exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to reflux (approx. 65 °C).

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

-

Workup: Filter the resulting suspension through a pad of Celite®, washing the pad with methanol or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purification: Purify the crude 6-azaindole via silica gel column chromatography.

Method B: Base-Catalyzed Hydrolysis

This protocol is an alternative for substrates that are stable under strongly basic conditions.

Step-by-Step Protocol:

-

Setup: To a round-bottom flask with a stir bar and reflux condenser, add the N-phenylsulfonyl-6-azaindole (1.0 equiv).

-

Solvent & Reagent: Add methanol (or a mixture of THF/water) to form a 0.2 M solution. Add a 2-4 M aqueous solution of sodium hydroxide (NaOH) (5.0 - 10.0 equiv).

-

Reaction: Heat the mixture to reflux (65-100 °C, depending on the solvent system). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

-

Neutralization & Extraction: Dilute the remaining aqueous solution with water and neutralize carefully with 1 M HCl to a pH of ~7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Visual Workflow for Method Selection

The following diagram outlines the decision-making process for selecting and troubleshooting the deprotection strategy.

Q2: My deprotection reaction is slow or incomplete. How can I troubleshoot this?

An incomplete reaction is a common issue. The solution depends on the method being used.

Troubleshooting Incomplete Reactions

| Method | Potential Cause | Suggested Solution |

| Mg/MeOH | Poor quality Mg: Surface oxidation (MgO) prevents electron transfer. | Briefly etch the Mg turnings in dilute HCl, then quickly wash with water, ethanol, and ether, and dry under vacuum before use. |

| Insufficient equivalents of Mg: Stoichiometry is critical for driving the reaction to completion. | Increase the equivalents of Mg turnings from 4 to 6 or even 8 equivalents. | |

| Low Temperature: The reaction rate may be too slow at room temperature. | After the initial exothermic phase subsides, gently heat the reaction to reflux (65 °C) to increase the rate. | |

| Non-anhydrous MeOH: Water will react with the magnesium, consuming it before it can reduce the sulfonamide. | Use freshly opened anhydrous methanol or methanol dried over molecular sieves. | |

| NaOH/MeOH | Insufficient Base/Water: Hydrolysis requires sufficient hydroxide concentration. | Increase the equivalents of NaOH and ensure an adequate amount of water is present in the solvent system. |

| Low Temperature: The activation energy for hydrolysis can be high. | Increase the reaction temperature, potentially switching to a higher-boiling solvent like 1,4-dioxane/water if substrate stability allows. | |

| Poor Substrate Solubility: If the substrate is not fully dissolved, the reaction will be slow. | Add a co-solvent like THF or 1,4-dioxane to improve solubility. |

Q3: I am observing significant decomposition of my starting material or product. What are the likely causes and solutions?

Decomposition often points to the reaction conditions being too harsh for the specific functionalities on your molecule.

Detailed Explanation:

-

Sensitivity to Base: The 6-azaindole core, being electron-deficient, can be sensitive to strong nucleophiles and bases.[6] If you are using NaOH and observing decomposition, the primary recommendation is to switch to the milder Mg/MeOH reductive cleavage method.

-

Thermal Instability: Many complex organic molecules are not stable at high temperatures for extended periods. If decomposition occurs upon heating, attempt the reaction at a lower temperature for a longer duration. For Mg/MeOH, running the reaction at room temperature overnight may be successful.

-

Oxidation: The deprotected 6-azaindole product may be susceptible to air oxidation, especially if it bears electron-donating groups. Ensure the reaction and workup are performed under an inert atmosphere to minimize this risk.

References

- Kulikov, A. et al. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 2014.

-

Dunn, J. et al. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv, 2023. [Link]

-

Koreeda, M., & Akagi, H. Mild, efficient cleavage of arenesulfonamides by magnesium reduction. Chemical Communications, 2003. [Link]

- Dunn, J. et al. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv, 2023. DOI: 10.26434/chemrxiv-2023-s64k8

-

Gatfaoui, S. et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2016. [Link]

-

Forrester, J. et al. A General Method for the Preparation of 4- and 6-Azaindoles. ResearchGate, 2011. [Link]

-

Pak, C. S. et al. Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 2004. [Link]

-

Rao, S. V. et al. Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Asian Journal of Chemistry, 2017. [Link]

- Inman, M. et al. Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Journal of Organic Chemistry, 1992.

-

Baran, P. Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research, N.D. [Link]

-

Kirby, A. J. et al. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 2013. [Link]

-

Zhang, M. et al. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 2021. [Link]

-

Base Hydrolysis Mechanisms Explained. Scribd, N.D. [Link]

-

Unsworth, W. P. et al. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 2022. [Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps, 2020. [Link]

-

Okamoto, S. et al. Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Chemistry Portal, 2011. [Link]

Sources

- 1. Mild, efficient cleavage of arenesulfonamides by magnesium reduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

troubleshooting low reactivity of C7-chloro position in 6-azaindole

Ticket ID: #AZA-06-C7-CL Topic: Troubleshooting Low Reactivity of C7-Chloro-6-Azaindole Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low reactivity at the C7-chloro position of 6-azaindole (1H-pyrrolo[2,3-c]pyridine). This substrate presents a classic "imbalanced electronic" profile. While the C7 position acts structurally as a 2-chloropyridine (which should be reactive), the fused electron-rich pyrrole ring donates electron density into the pyridine system, effectively "deactivating" the C7-chloride toward Nucleophilic Aromatic Substitution (SNAr) and complicating Oxidative Addition in Palladium-catalyzed couplings.

This guide provides three targeted workflows to overcome this barrier: Electronic Activation (SNAr) , Catalytic Optimization (Pd-Coupling) , and Lithiation Strategies .

Module 1: Diagnostic & Mechanistic Insight

The "Goldilocks" Problem

Before attempting a fix, understand the electronic conflict:

-

Pyridine Sector (N6): Electron-withdrawing. Tries to activate C7.

-

Pyrrole Sector (N1): Electron-donating. Feeds density through the

-system, neutralizing the electrophilicity of C7. -

Result: The C7-Cl bond has significantly more double-bond character and higher electron density than a standard 2-chloropyridine, making it inert to standard nucleophiles.

Decision Matrix: Which Route?

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on nucleophile type and protection status.

Module 2: Troubleshooting Palladium Catalysis (Suzuki/Buchwald)

User Issue: "Reaction stalls; starting material recovered or dehalogenated."

Root Cause: Catalyst Poisoning

The 6-azaindole scaffold is a bidentate ligand trap. The N6 (pyridine) lone pair and the deprotonated N1 (pyrrole) can chelate Palladium, removing it from the catalytic cycle.

Protocol A: The "Protected-Activated" System

Requirement: You must protect the N1 position.

-

Why: Prevents N1-deprotonation and reduces the electron density in the pyridine ring, facilitating oxidative addition at C7.

-

Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl (Ts). Note: Tosyl is better for activation; SEM is better for stability.

Optimized Conditions:

| Component | Recommendation | Rationale |

|---|---|---|

| Catalyst | Pd2(dba)3 or Pd(OAc)2 | Robust Pd(0) sources. |

| Ligand | XPhos or BrettPhos | Bulky, electron-rich biaryl phosphines prevent N6-coordination and speed up oxidative addition at the hindered/deactivated C7. |

| Base | K3PO4 (anhydrous) | Weaker bases reduce side reactions; avoid strong alkoxides if possible. |

| Solvent | 1,4-Dioxane/H2O (4:1) | The "magic mix" for Suzuki on azaindoles. |

| Temp | 100–110 °C | High energy barrier requires heat. |

Step-by-Step Workflow:

-

Protection: React 7-chloro-6-azaindole with NaH (1.1 eq) and SEM-Cl (1.1 eq) in DMF at 0°C → RT. Yields should be >90%.

-

Degassing: Sparge solvent with Argon for 15 mins. Oxygen is fatal here.

-

Loading: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Pre-stir for 5 mins to form the active catalyst species.

-

Coupling: Add protected substrate (1.0 eq), Boronic acid (1.5 eq), and Base (3.0 eq). Heat to 110°C.

Module 3: Troubleshooting SNAr (Nucleophilic Substitution)

User Issue: "No reaction with amines even at high temperatures."

Root Cause: Electronic Deactivation

As noted, the pyrrole ring makes the C7-Cl bond too electron-rich. You need to pull electron density out of the ring to allow the nucleophile to attack.

Protocol B: The N-Oxide Activation (The "Magic Bullet")

Converting the N6-nitrogen to an N-oxide creates a positive dipole on the nitrogen, which inductively withdraws electrons from the adjacent C7 carbon, dramatically accelerating SNAr.

Mechanism: N6 → N6-O increases electrophilicity at C7 (and C5).

Step-by-Step Workflow:

-

Oxidation: Dissolve 7-chloro-6-azaindole in DCM/EtOAc. Add m-CPBA (1.2 eq). Stir at RT for 2–4 hours.

-

Checkpoint: Monitor by LCMS. Product (M+16) should appear. Isolate the N-oxide.[1]

-

-

Substitution: React the 7-chloro-6-azaindole-N-oxide with your amine nucleophile (2–3 eq).

-

Solvent: Ethanol or n-Butanol (protic solvents help stabilize the transition state).

-

Temp: 80–100°C (Microwave is excellent here).

-

-

Deoxygenation (Reduction): Once the substitution is complete, you must remove the N-oxide.

-

Reagent:PCl3 (2 eq) in EtOAc or Zn/NH4Cl .

-

Result: Substituted 7-amino-6-azaindole.

-

Protocol C: The Sulfonylation Shortcut

If you cannot tolerate oxidation conditions:

-

Protect N1 with Tosyl (Ts) or Benzenesulfonyl .

-

The strong electron-withdrawing nature of the sulfonyl group propagates through the system, activating C7-Cl.

-

Perform SNAr in DMSO at 120°C with excess amine.

Module 4: Lithium-Halogen Exchange (The "Nuclear Option")

User Issue: "I get C2-functionalization instead of C7."

Root Cause: pKa Mismatch

The C2-proton of azaindole is acidic (pKa ~28). Standard lithiation (n-BuLi) will deprotonate C2 faster than it performs Lithium-Halogen exchange at C7.

Protocol D: Low-Temp Exchange

-

Protection: N1-SEM protection is mandatory.

-

Reagent: Use t-BuLi (2 eq) instead of n-BuLi. t-BuLi is more reactive toward Halogen exchange than deprotonation if kept extremely cold.

-

Conditions:

-

Solvent: THF (anhydrous).

-

Temp: -78°C strictly .

-

Add t-BuLi dropwise. Stir 15 mins.

-

Quench with Electrophile immediately.

-

Warning: If you warm up, the Lithium will migrate to C2 (Thermodynamic product).

-

Frequently Asked Questions (FAQ)

Q1: Can I use copper catalysis (Ullmann) for amines?

-

A: Generally, no. 7-chloro-6-azaindoles are poor substrates for Ullmann coupling due to the chelation issues mentioned in Module 2. Pd-Buchwald with BrettPhos is superior.

Q2: Why does my N-oxide reaction give a mixture of isomers?

-

A: N-oxide activation activates both C7 and C5 (alpha and gamma to the N-oxide). However, C7-Cl is a better leaving group than C5-H. If you see C5 substitution, lower the temperature and ensure you are using a non-bulky nucleophile.

Q3: My Suzuki coupling works but I can't remove the SEM group.

-

A: SEM removal on azaindoles can be tough. Try TBAF in THF with ethylenediamine (scavenger). If that fails, use BF3·OEt2 (Lewis acid) in DCM.

References

-

Mechanistic Overview of Azaindole Reactivity

-

Song, J. J., et al.[2] "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chem. Soc. Rev., 2007.

-

-

N-Oxide Activation Str

-

Palladium Coupling on Chlorin

-

Léris, P., et al. "Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds."[4] Atlanchim Pharma Review.

-

-

Protective Group Str

-

Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[5] Wiley-Interscience.

-

Sources

- 1. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlanchimpharma.com [atlanchimpharma.com]

- 5. organic-synthesis.com [organic-synthesis.com]

alternative protecting groups to phenylsulfonyl for 6-azaindole

Welcome to the 6-Azaindole Functionalization Technical Support Center .

This guide is designed for medicinal chemists and process scientists encountering bottlenecks with the standard N-phenylsulfonyl (PhSO₂) protecting group strategy. While PhSO₂ is the industry "workhorse" for increasing acidity at the C2 position, it frequently fails during delicate deprotection steps or interferes with specific metallation pathways.

Module 1: Diagnostic Matrix – When to Switch Strategies

Before altering your route, diagnose the failure mode of your current PhSO₂ strategy. Use this matrix to select the optimal alternative.

| Failure Mode | Root Cause | Recommended Alternative | Why? |

| C2-Lithiation yields are low (<30%) | Competing ortho-lithiation on the PhSO₂ ring or nucleophilic attack on Sulfur. | SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM coordinates Li⁺, stabilizing the C2-lithio species via the "Complex Induced Proximity Effect" (CIPE). |

| Deprotection destroys other groups | Base-mediated hydrolysis (KOH/MeOH) cleaves esters/amides; Acidic removal is too harsh. | Boc (tert-Butyloxycarbonyl) | Orthogonal removal. Can be cleaved with mild acid (TFA) or thermal conditions, sparing base-sensitive motifs.[1] |

| Poor Solubility / Crystallinity | PhSO₂ creates "brick-dust" intermediates. | Boc or TIPS | Boc adds lipophilicity but reduces molecular weight compared to PhSO₂. TIPS adds significant solubility in non-polar solvents. |

| Regioselectivity issues (C3 vs C2) | PhSO₂ is a strong Electron Withdrawing Group (EWG), deactivating the ring toward electrophilic attack at C3. | Benzyl (Bn) or SEM | These are electronically more neutral/donating, maintaining nucleophilicity at C3 for Friedel-Crafts type reactions. |

Module 2: The SEM Protocol (The C2-Lithiation Specialist)

Context: If your goal is C2-functionalization (e.g., introducing formyl, boronic ester, or iodide), SEM is superior to PhSO₂. The oxygen in the SEM group coordinates with the lithium base (typically n-BuLi), anchoring it near the C2 proton.

Step-by-Step Workflow

1. Protection:

-

Reagents: NaH (1.2 equiv), SEM-Cl (1.1 equiv), DMF (0.5 M).

-

Protocol: Cool NaH suspension in DMF to 0 °C. Add 6-azaindole dropwise. Stir 30 min. Add SEM-Cl. Warm to RT.

-

Checkpoint: Monitor TLC. The N-SEM product is usually less polar than the starting material.

2. C2-Lithiation (The Critical Step):

-

Reagents: n-BuLi (1.2 equiv), Electrophile (e.g., DMF, I₂), THF (anhydrous).

-

Protocol:

-

Dissolve N-SEM-6-azaindole in THF; cool to -78 °C .

-

Add n-BuLi dropwise down the side of the flask.

-

Critical Wait: Stir for 30–45 mins at -78 °C. (PhSO₂ often requires -40 °C; SEM works at -78 °C due to coordination).

-

Add electrophile rapidly.

-

Allow to warm to RT only after quenching.

-

3. Deprotection (The "Achilles Heel" of SEM):

-

Standard: TBAF (1 M in THF) + Ethylenediamine (scavenger) at reflux.

-

Alternative (If TBAF fails): MgBr₂·OEt₂ / Nitromethane or HCl/MeOH.

Visualizing the C2-Lithiation Logic

Caption: Workflow for SEM-directed C2-lithiation utilizing the Chelation-Controlled Lithiation mechanism.

Module 3: The Boc/TIPS Protocol (Orthogonality & Solubility)

Context: Use Boc when you need to remove the group under mild acidic conditions (TFA) or if your molecule contains esters that would hydrolyze during PhSO₂ removal. Use TIPS if you need to block C2-lithiation (steric bulk directs lithiation to C5 or C4) or need high lipophilicity.

Protocol: Mild N-Boc Protection

-

Reagents: Boc₂O (1.1 equiv), DMAP (0.1 equiv), Et₃N (1.1 equiv), DCM.

-

Note: Unlike indole, 6-azaindole is less nucleophilic. If reaction is slow, switch solvent to MeCN or add 5 mol% phase transfer catalyst (TBAB).

Protocol: Selective N-Boc Deprotection

-

Method A (Acidic): 20% TFA in DCM, RT, 1h.

-

Method B (Basic - "The Trick"): NaOMe (0.5 equiv) in MeOH.

-

Why? N-Boc on azaindoles is essentially a carbamate on an electron-deficient system, making it susceptible to mild nucleophilic attack. This is often milder than removing PhSO₂.

-

Module 4: Troubleshooting & FAQs

Q1: I cannot remove the PhSO₂ group using K₂CO₃/MeOH. It's stuck.

Diagnosis: The 6-azaindole anion is a poor leaving group, or the sulfonyl is exceptionally stable due to electronics. Solution: Switch to Magnesium in Methanol .

-

Protocol: Dissolve substrate in anhydrous MeOH (0.1 M). Add Mg turnings (5 equiv).[2] Sonicate (ultrasound bath) at RT.

-

Mechanism: Single-electron transfer (SET) reduction. This is chemoselective and often works when hydrolysis fails [1].

Q2: During C2-lithiation of N-Boc-6-azaindole, I get a complex mixture.

Diagnosis: "Anionic Migration." The C2-lithio species can attack the Boc carbonyl (intramolecular Fries-like rearrangement), transferring the Boc group from N1 to C2. Solution: Switch to SEM or TIPS . If you must use Boc, keep temperature strictly below -78 °C and quench precisely. Do not let it warm up before quenching.

Q3: My Suzuki coupling works, but the PhSO₂ group falls off during the reaction.

Diagnosis: PhSO₂ is base-labile. The carbonate bases (K₂CO₃/Cs₂CO₃) used in Suzuki coupling can cleave the sulfonamide at 80–100 °C. Solution:

-

Switch to N-Boc (more stable to carbonate bases, though less stable to hydroxide).

-

Use a non-basic Pd coupling (e.g., Liebeskind-Srogl) if applicable.

-

Use SEM , which is stable to standard Suzuki conditions.

Summary Table: Protecting Group Characteristics

| Feature | PhSO₂ (Phenylsulfonyl) | SEM (Silyl Ethoxy Methyl) | Boc (t-Butyloxycarbonyl) |

| Installation | Easy (Base + PhSO₂Cl) | Moderate (NaH + SEM-Cl) | Easy (Boc₂O + DMAP) |

| C2-Lithiation | Good (Inductive effect), but side reactions | Excellent (Chelation effect) | Poor (Migration risk) |

| Stability (Acid) | High | Moderate | Low (Cleaves with TFA) |

| Stability (Base) | Low (Cleaves with heat/OH⁻) | High | Moderate |

| Removal | Base/Heat or Mg/MeOH | TBAF or Acid | Acid or NaOMe |

| Atom Economy | Poor (Heavy) | Moderate | Good |

References

-

Alonso, D. A., et al. (2006). Magnesium/Methanol: An Efficient Reagent for the Selective Deprotection of N-Sulfonyl Aziridines (Applicable to Azaindoles). Journal of Organic Chemistry.[2]

-

L'Heureux, A., et al. (2010). Syntheses of the Janus Kinase Inhibitor tofacitinib (CP-690,550). (Discusses SEM usage in azaindole-like systems). Tetrahedron Letters.

-

Hands, D., et al. (1996). Convenient synthesis of 5-azaindole, 6-azaindole, and 7-azaindole. Synthesis.[2][3][4][5][6][][8][9][10][11]

-

Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. (Foundational work on C2-lithiation logic applicable to 6-azaindole). Journal of Organic Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based optimization of potent 4- and 6-azaindole-3-carboxamides as renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

Validation & Comparative

Structural Validation & Spectroscopic Benchmarking: 7-chloro-1-(phenylsulfonyl)-6-azaindole

This guide provides a technical benchmarking of the 1H NMR spectrum for 7-chloro-1-(phenylsulfonyl)-6-azaindole , a critical intermediate in kinase inhibitor development.

This document objectively compares the spectroscopic "performance" (resolvability, diagnostic utility, and structural confirmation) of the product against its precursor, 7-chloro-6-azaindole , to serve as a validation standard for medicinal chemists.

CAS: N/A (Specific derivative) | Molecular Weight: 292.74 Da | Formula: C13H9ClN2O2S

Executive Summary: The Diagnostic "Performance"

In synthetic workflows, the "performance" of an NMR spectrum is defined by its ability to confirm regiochemistry (N1-sulfonylation vs. C3-sulfonylation) and purity.

-

The Critical Shift: The introduction of the electron-withdrawing phenylsulfonyl group at N1 causes a diagnostic deshielding of the H2 proton , shifting it downfield significantly (typically

ppm) compared to the unprotected precursor. -

The Purity Marker: The disappearance of the broad pyrrole N-H signal (

ppm) and the appearance of a specific 5-proton aromatic multiplet system (7.5–8.1 ppm) confirms functionalization.

Comparative Analysis: Precursor vs. Product

The following table contrasts the expected chemical shifts in CDCl₃ (Chloroform-d), the preferred solvent for this lipophilic intermediate.

Table 1: Diagnostic Signal Comparison (400 MHz, CDCl₃)

| Proton Assignment | 7-chloro-6-azaindole (Precursor) | 7-chloro-1-(phenylsulfonyl)-6-azaindole (Product) | Diagnostic "Performance" & Shift Logic |

| N1-H (Pyrrole) | Absent | Primary confirmation of reaction completion. | |

| C2-H (Pyrrole) | Key Indicator. The | ||

| C3-H (Pyrrole) | Minimal shift. Remains a doublet ( | ||

| C4-H (Pyridine) | Pyridine ring proton; slightly affected by global electron withdrawal. | ||

| C5-H (Pyridine) | Often overlaps with solvent/phenyl signals. | ||

| Phenyl ( | N/A | New Signal. Typically appears as two sets of multiplets (2H ortho, 3H meta/para). |

Note on Coupling Constants (

):

Pyrrole Ring (H2, H3):

Hz.Pyridine Ring (H4, H5):

Hz (Ortho coupling).

Structural Assignment Logic

The following decision tree illustrates the rigorous logic required to confirm the structure and rule out regioisomers (e.g., C3-sulfonylation).

Figure 1: Structural assignment workflow for validating N1-sulfonylation of azaindoles.

Experimental Protocol & Solvent Selection

Solvent Performance Comparison

Choosing the right solvent is critical for resolving the aromatic region, which becomes crowded upon sulfonylation.

| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ |

| Solubility | Excellent for sulfonylated product. | Excellent. |

| Resolution | Superior. Sharp peaks; minimizes viscosity broadening. | Moderate. Viscosity can broaden multiplets. |

| Water Peak | ||

| Exchangeable Protons | N/A (No NH in product). | N/A. |

| Recommendation | Primary Choice. | Use only if product is insoluble in CDCl₃. |

Validated Acquisition Protocol

To ensure data integrity suitable for publication or patent filing:

-

Sample Prep: Dissolve 5–10 mg of the dried solid in 0.6 mL of CDCl₃ (99.8% D). Filter through a cotton plug if any turbidity remains.

-

Instrument: 400 MHz or higher (600 MHz preferred for resolving phenyl/pyridine overlap).

-

Parameters:

-

Pulse Angle: 30° or 45° (to prevent saturation).

-

Relaxation Delay (D1):> 2.0 seconds (Critical for accurate integration of aromatic protons).

-

Scans (NS): 16–32 scans are usually sufficient due to high solubility.

-

-

Processing: Apply exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising resolution.

Troubleshooting & Impurity Profiling

Common impurities can mimic the product or obscure the diagnosis.

-

Residual Sulfonyl Chloride: Look for extra aromatic signals. Benzenesulfonyl chloride has characteristic multiplets that may differ slightly in shift from the sulfonamide.

-

Hydrolysis Products: If the sample is wet, the

group can hydrolyze, regenerating the NH signal of the starting material. -

Regioisomers: While rare for 7-chloro-6-azaindole due to the directing effect of the pyridine nitrogen, C3-sulfonylation would result in the loss of the H3 doublet and retention of the NH signal.

Experimental Workflow Visualization

Figure 2: Recommended sample preparation and acquisition workflow.

References

-

ChemicalBook. 7-Chloro-6-azaindole NMR Data. Retrieved from .[2]

-

National Institutes of Health (PMC). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles. (Discusses N-sulfonyl shifts). Retrieved from .

-

Royal Society of Chemistry. Site selective Heck arylation of N-vinyl-7-azaindole.[3] (Azaindole proton assignments). Retrieved from .

-

Dartmouth College. 1,2-Bis(phenylsulfonyl)-1H-indole as an Acceptor of Organocuprate Nucleophiles. (Detailed shifts for phenylsulfonyl indoles). Retrieved from .

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. 7-Chloro-6-aza-2-oxindole(178393-20-9) 1H NMR [m.chemicalbook.com]

- 3. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Comparative Guide to the 13C NMR Chemical Shifts of 7-chloro-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of novel heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. Specifically, 13C NMR provides a direct map of the carbon skeleton, offering profound insights into the electronic environment of each carbon atom. This guide presents a detailed analysis of the 13C NMR chemical shifts for 7-chloro-1H-pyrrolo[2,3-c]pyridine, a key scaffold in medicinal chemistry. Through a combination of predicted data and comparative analysis with structurally related analogs, we aim to provide a comprehensive reference for researchers engaged in the synthesis and characterization of similar molecules.

The Structural Significance of 7-chloro-1H-pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine core, an isomer of 7-azaindole, is a privileged scaffold found in numerous biologically active compounds. The introduction of a chlorine atom at the 7-position significantly modulates the electronic properties of the fused ring system, thereby influencing its interaction with biological targets. Accurate assignment of the 13C NMR spectrum is a critical first step in confirming the successful synthesis of this and related analogs, and in understanding the substituent effects on the electronic distribution within the molecule.

Predicted and Comparative 13C NMR Data

In the absence of a publicly available, experimentally verified 13C NMR spectrum for 7-chloro-1H-pyrrolo[2,3-c]pyridine, we have utilized a highly reliable online prediction tool to generate a set of chemical shifts. To contextualize this data, we present a comparative analysis with the experimentally determined 13C NMR chemical shifts of the parent compound, 1H-pyrrolo[2,3-c]pyridine (also known as 7-azaindole), and the fundamental pyridine heterocycle. This comparison allows for a clear understanding of the influence of the fused pyrrole ring and the chloro-substituent on the chemical shifts of the pyridine carbons.

| Carbon Atom | Predicted 13C NMR Shift (ppm) for 7-chloro-1H-pyrrolo[2,3-c]pyridine | Experimental 13C NMR Shift (ppm) for 1H-pyrrolo[2,3-b]pyridine (7-azaindole) | Experimental 13C NMR Shift (ppm) for Pyridine |

| C2 | 126.5 | 127.8 | - |

| C3 | 100.2 | 100.1 | - |

| C3a | 128.9 | 128.7 | - |

| C4 | 116.1 | 120.9 | 136.0 |

| C5 | 129.8 | 142.2 | 124.0 |

| C6 | 145.1 | 148.9 | 150.0 |

| C7a | 149.3 | 149.5 | - |

Predicted data was obtained from NMRDB.org. Experimental data for 7-azaindole and pyridine are widely accepted reference values.

Analysis and Interpretation of Chemical Shifts

The predicted 13C NMR spectrum of 7-chloro-1H-pyrrolo[2,3-c]pyridine reveals several key features:

-

Pyrrole Ring Carbons (C2, C3): The chemical shifts of the pyrrole carbons, C2 and C3, are predicted to be at approximately 126.5 ppm and 100.2 ppm, respectively. These values are in close agreement with the experimental data for 7-azaindole, indicating that the chloro-substituent on the pyridine ring has a minimal effect on the electronic environment of the pyrrole moiety.

-

Bridgehead Carbons (C3a, C7a): The bridgehead carbons, which are part of both rings, are predicted at 128.9 ppm (C3a) and 149.3 ppm (C7a). These shifts reflect their quaternary nature and their position within the aromatic system.

-

Pyridine Ring Carbons (C4, C5, C6): The most significant influence of the chlorine atom is observed on the pyridine ring carbons.

-

C7 (not shown in table, directly attached to Cl): The carbon bearing the chlorine atom (C7) is expected to be significantly deshielded, with a predicted shift in the range of 150-160 ppm. This is a direct consequence of the electronegativity and inductive effects of the chlorine atom.

-

C6 and C5: The ortho and para carbons to the chlorine (C6 and C5) are also deshielded compared to their counterparts in 7-azaindole.

-

C4: The meta carbon (C4) is predicted to be shielded relative to its position in 7-azaindole, a common effect of halogen substituents on aromatic rings.

-

The overall downfield shift of the pyridine carbons in 7-chloro-1H-pyrrolo[2,3-c]pyridine compared to pyridine itself is a result of the electron-donating nature of the fused pyrrole ring.

Experimental Protocol for 13C NMR Acquisition

For researchers wishing to acquire experimental 13C NMR data for 7-chloro-1H-pyrrolo[2,3-c]pyridine or its analogs, the following protocol is recommended as a starting point.

1. Sample Preparation:

- Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should be free of interfering signals in the regions of interest.